molecular formula C21H38O2S3 B12061135 But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate

Cat. No.: B12061135
M. Wt: 418.7 g/mol
InChI Key: PJYDHYBGYFGBRC-UHFFFAOYSA-N
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Description

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate is an organic compound with a complex structure It is characterized by the presence of a butenyl group, a dodecylthio group, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of but-3-en-1-ol with dodecylthiocarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more robust purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.

    Substitution: The butenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols.

Scientific Research Applications

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • But-3-en-1-yl dodecyl ester
  • But-3-en-1-yl thiocarbonate
  • But-3-en-1-yl methylpropanoate

Uniqueness

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate is unique due to the presence of both dodecylthio and carbonothioyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H38O2S3

Molecular Weight

418.7 g/mol

IUPAC Name

but-3-enyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C21H38O2S3/c1-5-7-9-10-11-12-13-14-15-16-18-25-20(24)26-21(3,4)19(22)23-17-8-6-2/h6H,2,5,7-18H2,1,3-4H3

InChI Key

PJYDHYBGYFGBRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCC=C

Origin of Product

United States

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